molecular formula C11H14F2O3S B13562692 3,3-Difluorobutyl 4-methylbenzenesulfonate

3,3-Difluorobutyl 4-methylbenzenesulfonate

Katalognummer: B13562692
Molekulargewicht: 264.29 g/mol
InChI-Schlüssel: LJSXYBLYOGTYSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Difluorobutyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C11H14F2O3S It is a derivative of benzene, featuring a sulfonate group attached to a 4-methylbenzene ring and a 3,3-difluorobutyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluorobutyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3,3-difluorobutanol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-methylbenzenesulfonyl chloride+3,3-difluorobutanol3,3-difluorobutyl 4-methylbenzene-1-sulfonate+HCl\text{4-methylbenzenesulfonyl chloride} + \text{3,3-difluorobutanol} \rightarrow \text{3,3-difluorobutyl 4-methylbenzene-1-sulfonate} + \text{HCl} 4-methylbenzenesulfonyl chloride+3,3-difluorobutanol→3,3-difluorobutyl 4-methylbenzene-1-sulfonate+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Difluorobutyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfonamide or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfonic acids and other oxidized derivatives.

    Reduction: Products include sulfonamides and other reduced forms.

Wissenschaftliche Forschungsanwendungen

3,3-Difluorobutyl 4-methylbenzene-1-sulfonate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or reagent in enzymatic studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3,3-difluorobutyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, while the difluorobutyl chain can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,4-Difluorobutyl 4-methylbenzene-1-sulfonate
  • 4-Methylbenzenesulfonyl chloride
  • 3,3-Difluorobutanol

Uniqueness

3,3-Difluorobutyl 4-methylbenzene-1-sulfonate is unique due to the presence of both a difluorobutyl chain and a sulfonate group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

Molekularformel

C11H14F2O3S

Molekulargewicht

264.29 g/mol

IUPAC-Name

3,3-difluorobutyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H14F2O3S/c1-9-3-5-10(6-4-9)17(14,15)16-8-7-11(2,12)13/h3-6H,7-8H2,1-2H3

InChI-Schlüssel

LJSXYBLYOGTYSE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.